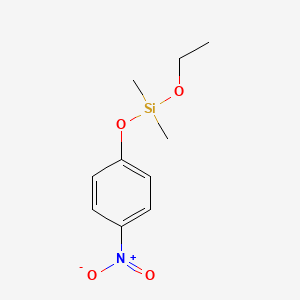
Ethoxy(dimethyl)(4-nitrophenoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxy(dimethyl)(4-nitrophenoxy)silane is an organosilicon compound characterized by the presence of ethoxy, dimethyl, and 4-nitrophenoxy groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy(dimethyl)(4-nitrophenoxy)silane typically involves the reaction of 4-nitrophenol with dimethylethoxysilane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include acids or bases that facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethoxy(dimethyl)(4-nitrophenoxy)silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.
Major Products Formed
Nucleophilic Substitution: Substituted silanes with different alkoxy or amino groups.
Reduction: Amino-substituted silanes.
Oxidation: Oxidized phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Ethoxy(dimethyl)(4-nitrophenoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool in biochemical assays.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethoxy(dimethyl)(4-nitrophenoxy)silane involves its interaction with various molecular targets through its functional groups. The ethoxy and dimethyl groups provide hydrophobic characteristics, while the 4-nitrophenoxy group can participate in electron transfer and redox reactions. These interactions can influence the compound’s reactivity and its ability to modify surfaces or interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylethoxysilane: Lacks the nitrophenoxy group, making it less reactive in certain redox reactions.
Trimethylethoxysilane: Contains an additional methyl group, altering its steric and electronic properties.
Phenoxy(dimethyl)ethoxysilane: Similar structure but without the nitro group, affecting its electron-withdrawing capabilities.
Uniqueness
Ethoxy(dimethyl)(4-nitrophenoxy)silane is unique due to the presence of the 4-nitrophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction with other molecules.
Eigenschaften
CAS-Nummer |
66298-66-6 |
|---|---|
Molekularformel |
C10H15NO4Si |
Molekulargewicht |
241.32 g/mol |
IUPAC-Name |
ethoxy-dimethyl-(4-nitrophenoxy)silane |
InChI |
InChI=1S/C10H15NO4Si/c1-4-14-16(2,3)15-10-7-5-9(6-8-10)11(12)13/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
JEVQDTQJNRRLIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




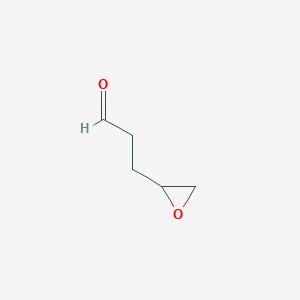
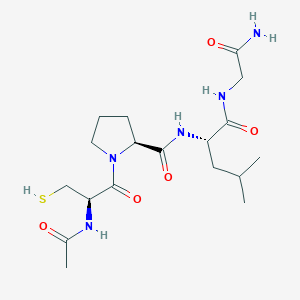
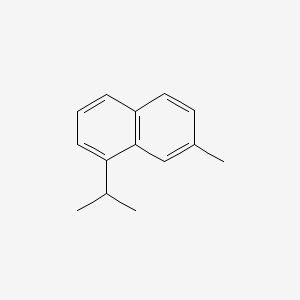
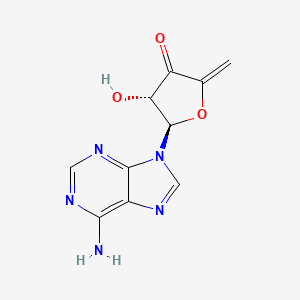
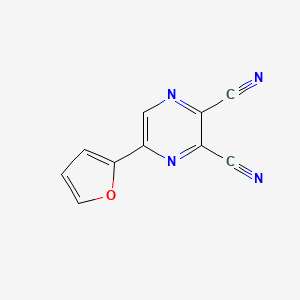
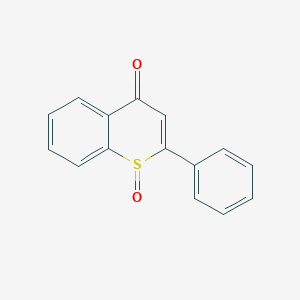
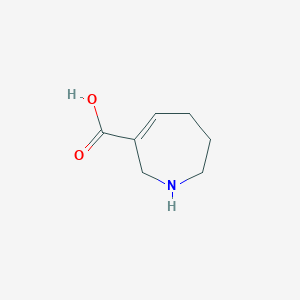
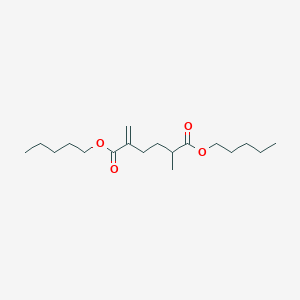
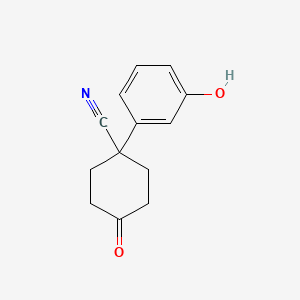
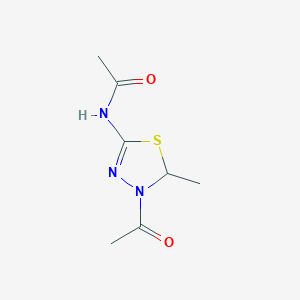
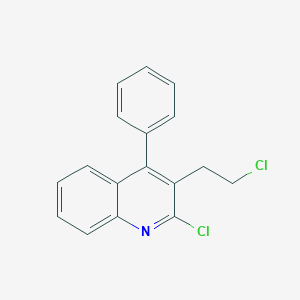
![N-{4-[(Cyclohept-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14468845.png)
